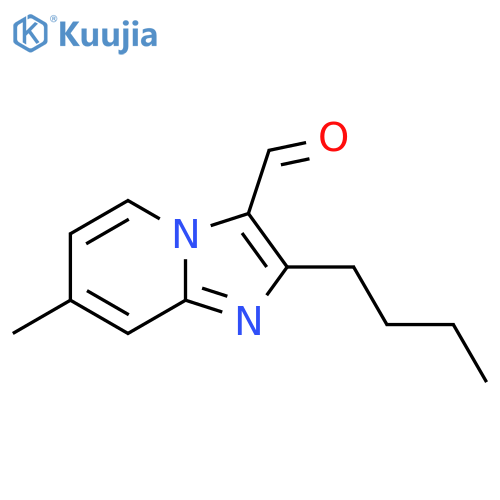Cas no 2138097-11-5 (2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde)

2138097-11-5 structure
商品名:2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde
2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde
- 2138097-11-5
- EN300-1197285
- 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
-
- インチ: 1S/C13H16N2O/c1-3-4-5-11-12(9-16)15-7-6-10(2)8-13(15)14-11/h6-9H,3-5H2,1-2H3
- InChIKey: IVUSFCAMLOXLNA-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(CCCC)N=C2C=C(C)C=CN12
計算された属性
- せいみつぶんしりょう: 216.126263138g/mol
- どういたいしつりょう: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 34.4Ų
2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197285-1.0g |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1197285-500mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 500mg |
$1014.0 | 2023-10-03 | ||
| Enamine | EN300-1197285-100mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 100mg |
$930.0 | 2023-10-03 | ||
| Enamine | EN300-1197285-5000mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 5000mg |
$3065.0 | 2023-10-03 | ||
| Enamine | EN300-1197285-50mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 50mg |
$888.0 | 2023-10-03 | ||
| Enamine | EN300-1197285-10000mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 10000mg |
$4545.0 | 2023-10-03 | ||
| Enamine | EN300-1197285-2500mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 2500mg |
$2071.0 | 2023-10-03 | ||
| Enamine | EN300-1197285-250mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 250mg |
$972.0 | 2023-10-03 | ||
| Enamine | EN300-1197285-1000mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 1000mg |
$1057.0 | 2023-10-03 |
2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
2138097-11-5 (2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde) 関連製品
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
